![molecular formula C13H21NO3S B272556 N-isopropyl-4-methyl-2-propoxybenzenesulfonamide](/img/structure/B272556.png)
N-isopropyl-4-methyl-2-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-4-methyl-2-propoxybenzenesulfonamide, also known as NS6740, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a sulfonamide derivative that is synthesized through a specific method.
Wirkmechanismus
N-isopropyl-4-methyl-2-propoxybenzenesulfonamide modulates the activity of certain ion channels and receptors in the brain, specifically the transient receptor potential vanilloid 1 (TRPV1) and the acid-sensing ion channel 3 (ASIC3). It acts as an antagonist of TRPV1 and an agonist of ASIC3. By modulating the activity of these channels, this compound can reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in various animal models. It also has potential applications in the treatment of epilepsy, as it has been shown to reduce seizures in animal models. However, further research is needed to determine the safety and efficacy of this compound in humans.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-4-methyl-2-propoxybenzenesulfonamide has several advantages for lab experiments, including its high potency and specificity. However, it also has limitations, such as its limited solubility and potential toxicity.
Zukünftige Richtungen
There are several future directions for N-isopropyl-4-methyl-2-propoxybenzenesulfonamide research, including the development of more potent and selective compounds, the investigation of its potential applications in other neurological disorders, and the development of novel drug delivery systems to improve its efficacy and safety.
In conclusion, this compound is a chemical compound that has potential applications in various research fields, particularly in neuroscience and pharmacology. It is synthesized through a specific method and modulates the activity of certain ion channels and receptors in the brain. Further research is needed to determine its safety and efficacy in humans, but it has the potential to be a valuable tool for the treatment of various neurological disorders.
Synthesemethoden
N-isopropyl-4-methyl-2-propoxybenzenesulfonamide is synthesized through a specific method that involves the reaction of 4-methyl-2-propoxybenzenesulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a solvent and a base. The product obtained is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-4-methyl-2-propoxybenzenesulfonamide has potential applications in various research fields such as neuroscience, pharmacology, and physiology. It has been shown to modulate the activity of certain ion channels and receptors in the brain, making it a potential candidate for the treatment of various neurological disorders such as epilepsy and chronic pain.
Eigenschaften
Molekularformel |
C13H21NO3S |
---|---|
Molekulargewicht |
271.38 g/mol |
IUPAC-Name |
4-methyl-N-propan-2-yl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-5-8-17-12-9-11(4)6-7-13(12)18(15,16)14-10(2)3/h6-7,9-10,14H,5,8H2,1-4H3 |
InChI-Schlüssel |
LJVQOZXVBGGJJM-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC(C)C |
Kanonische SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.